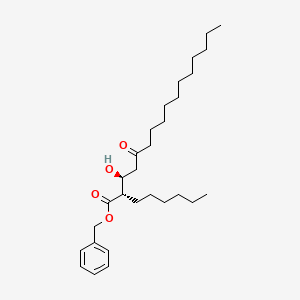

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)-

CAS No.:

Cat. No.: VC15882112

Molecular Formula: C29H48O4

Molecular Weight: 460.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H48O4 |

|---|---|

| Molecular Weight | 460.7 g/mol |

| IUPAC Name | benzyl (2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoate |

| Standard InChI | InChI=1S/C29H48O4/c1-3-5-7-9-10-11-12-13-17-21-26(30)23-28(31)27(22-18-8-6-4-2)29(32)33-24-25-19-15-14-16-20-25/h14-16,19-20,27-28,31H,3-13,17-18,21-24H2,1-2H3/t27-,28-/m0/s1 |

| Standard InChI Key | QYMYSLSVQOAFEJ-NSOVKSMOSA-N |

| Isomeric SMILES | CCCCCCCCCCCC(=O)C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O |

| Canonical SMILES | CCCCCCCCCCCC(=O)CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O |

Introduction

Molecular Features

-

IUPAC Name: Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester

-

Molecular Formula: C30H48O5

Stereochemistry

The compound features stereochemical specificity at the 2nd and 3rd carbon positions, denoted as (2S,3S)-. This chirality is critical to its reactivity and potential biological interactions.

Structural Overview

The molecule consists of:

-

A hexadecanoic acid backbone.

-

Functional groups including a hydroxy group (-OH), a ketone group (=O), and a phenylmethyl ester (-COOCH2Ph) .

Chemical Reactivity

The presence of hydroxy and ketone groups contributes to its chemical reactivity:

-

Hydroxy group enables hydrogen bonding and potential for esterification.

-

Ketone group participates in nucleophilic addition reactions.

Synthesis

The synthesis of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester involves:

-

Starting Materials: Hexadecanoic acid derivatives, hexyl alcohols, and benzyl alcohol.

-

Reaction Steps:

Biological Activity

Preliminary studies suggest that this compound may interact with biological macromolecules such as:

-

Proteins: Potential modulation of enzymatic activity.

-

Cell Membranes: Fatty acid esters like this compound can influence membrane permeability and signaling pathways.

Industrial Uses

While specific industrial applications are under study, similar compounds are used in:

-

Pharmaceuticals: As intermediates in drug synthesis.

-

Cosmetics: As emollients or surfactants due to their fatty acid backbone.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar molecules is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Hexadecanoic Acid | Long-chain saturated fatty acid | Lacks additional functional groups |

| Phenylacetic Acid | Aromatic compound with acetic acid | Shorter chain; lacks hydroxy and keto functionalities |

| Methyl Palmitate | Methyl ester of hexadecanoic acid | No stereochemical complexity |

The combination of a long-chain fatty acid structure with hydroxy and keto groups makes Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester distinct in terms of reactivity and potential biological properties .

Future Research Directions

Further research is needed to:

-

Elucidate its mechanism of action in biological systems.

-

Explore its pharmacological potential as an active compound in drug development.

-

Investigate its environmental impact and biodegradability.

This comprehensive analysis highlights the significance of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester as a compound of interest for both academic research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume